molecular formula C8H11ClFNO B1286261 2-(2-Fluorophenoxy)ethanamine hydrochloride CAS No. 263410-37-3

2-(2-Fluorophenoxy)ethanamine hydrochloride

Cat. No.: B1286261
CAS No.: 263410-37-3
M. Wt: 191.63 g/mol
InChI Key: SKZQQAPLSWJXDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenoxy)ethanamine hydrochloride is a useful research compound. Its molecular formula is C8H11ClFNO and its molecular weight is 191.63 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Synthetic Routes and Intermediates

One of the key applications of derivatives similar to 2-(2-Fluorophenoxy)ethanamine hydrochloride involves its role as an intermediate in the synthesis of pharmacologically active compounds. For instance, a novel synthetic route was developed for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, highlighting its significance as a key intermediate of Silodosin, an α1-adrenoceptor antagonist used for treating benign prostatic hyperplasia. This method utilized 2-nitrochlorobenzene as a starting material and involved several steps including O-alkylation, reduction, and etherification, underscoring the chemical versatility and economic efficiency of accessing such intermediates (Luo, Chen, Zhang, & Huang, 2008).

Radiopharmaceutical Applications

Derivatives of this compound have also been explored in the context of radiopharmaceuticals. A study illustrated the application of no-carrier-added (n.c.a.) 4-[18F]fluorophenol for diaryl ether syntheses, which is pivotal in the development of potential radiopharmaceuticals. The research focused on synthesizing structural analogs of radiotracers for imaging serotonin reuptake transporter sites (SERT), although the compounds exhibited low affinity towards monoamine transporters. This indicates the potential of such derivatives in enhancing the spectrum of radiolabeling procedures despite challenges in affinity optimization (Stoll, Ermert, Oya, Kung, & Coenen, 2004).

Fluoroionophores and Sensing Applications

The development of fluoroionophores from diamine-salicylaldehyde (DS) derivatives showcases another intriguing application. These compounds demonstrate spectral diversity and selectivity in metal ion recognition, with specific chelation to Zn+2 in organic and semi-aqueous solutions. This research underscores the potential of this compound derivatives in creating sensitive and selective sensors for metal ions, contributing to advancements in environmental monitoring and bioanalytical chemistry (Hong, Lin, Hsieh, & Chang, 2012).

Antimicrobial and Antidiabetic Activities

Research into Schiff bases derived from 2-(2-methoxyphenoxy)ethanamine has revealed their potential in antimicrobial and antidiabetic applications. These compounds were synthesized using an environmentally friendly method and demonstrated inhibitory activities against bacterial growth and α-amylase, a key enzyme in diabetes management. This suggests that derivatives of this compound could play a role in the development of new therapeutics for infectious diseases and diabetes (S. G., D. K., S. P., & B. N., 2023).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, which means it can be harmful if swallowed . It has a GHS07 pictogram and the signal word “Warning” is used to indicate the potential hazard . It’s important to handle this compound with appropriate safety measures.

Properties

IUPAC Name

2-(2-fluorophenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c9-7-3-1-2-4-8(7)11-6-5-10;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZQQAPLSWJXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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